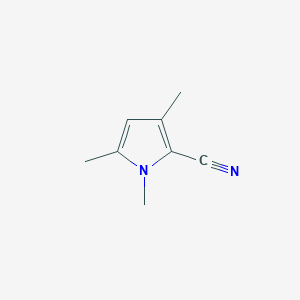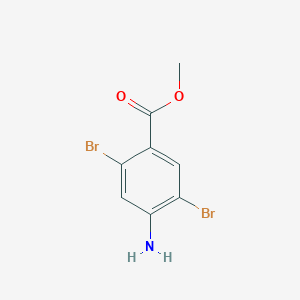
1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile: is a nitrogen-containing heterocyclic compound It is characterized by a pyrrole ring substituted with three methyl groups at positions 1, 3, and 5, and a nitrile group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of pyrrole with methyl acrylate under basic conditions to yield the desired product . Another method includes the cyclization of appropriate precursors in the presence of catalysts or under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as purification and isolation to ensure the compound’s high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrile group to produce amines or other functional groups.
Substitution: The methyl groups and the nitrile group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds:
1,3,5-Trimethyl-1H-pyrazole-4-carbonitrile: Similar in structure but contains a pyrazole ring instead of a pyrrole ring.
2,5-Dimethyl-1H-pyrrole-3-carbonitrile: Lacks one methyl group compared to 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C8H10N2 |
|---|---|
Poids moléculaire |
134.18 g/mol |
Nom IUPAC |
1,3,5-trimethylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H10N2/c1-6-4-7(2)10(3)8(6)5-9/h4H,1-3H3 |
Clé InChI |
KBWROLDXNFZAHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N1C)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B12863142.png)




![Ethyl 8-bromo-1-(3,5-dichlorophenyl)-7-methoxy-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12863168.png)

![(2-Chlorobenzo[d]oxazol-4-yl)methanol](/img/structure/B12863176.png)

![1-methylpyrano[3,4-c]pyrazol-7(1H)-one](/img/structure/B12863204.png)

